molecular formula C7H10O3 B162113 methyl (1S)-3-oxocyclopentane-1-carboxylate

methyl (1S)-3-oxocyclopentane-1-carboxylate

Cat. No.: B162113
M. Wt: 142.15 g/mol
InChI Key: KTGCFXSELRVRFH-YFKPBYRVSA-N
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Description

Methyl (1S)-3-oxocyclopentane-1-carboxylate (CAS 132076-32-5) is a chiral cyclopentane derivative featuring a ketone group at position 3 and a methyl ester at position 1 (S-configuration). Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.152 g/mol . This compound is commercially available with a purity of 97% and is priced at ¥10,200.00 per 500 mg .

Properties

IUPAC Name

methyl (1S)-3-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-7(9)5-2-3-6(8)4-5/h5H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGCFXSELRVRFH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (1S)-3-oxocyclopentane-1-carboxylate is a cyclic compound characterized by its unique structure, which includes a cyclopentane ring with a carboxylate ester and a ketone functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₇H₁₀O₃
  • Molecular Weight : 142.15 g/mol
  • Structure : The compound features a methyl group attached to the cyclopentane ring at the second carbon position and a keto group at the third carbon position, contributing to its reactivity and biological activity .

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Neurotrophic Effects : Research indicates that compounds similar to this compound may enhance neurite outgrowth in neuronal cultures, suggesting potential neuroprotective properties .
  • Enzymatic Interactions : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways and signal transduction processes .

The biological activity of this compound is attributed to its interaction with molecular targets such as enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways that regulate various physiological processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

StudyFindings
RSC Advances (2020)Methyl 2-oxo-cyclopentanecarboxylate demonstrated good enantioselectivities in reactions with nitroalkenes, indicating potential applications in asymmetric synthesis .
Synthesis of Illicium CompoundsRelated compounds exhibited significant neurotrophic effects in neuronal cultures, enhancing neurite outgrowth at low concentrations .
Chemical Reactions AnalysisThe compound underwent various chemical reactions, including oxidation and reduction, highlighting its versatility as an intermediate in organic synthesis .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other cyclopentanecarboxylates. A comparison of their biological activities is presented below:

CompoundBiological ActivityMechanism
Methyl 2-oxo-cyclopentanecarboxylateModerate neurotrophic activityEnhances neurite outgrowth
Methyl 3-(but-3-en-1-yl)-1,2,2-trimethyl-5-oxocyclopentane-1-carboxylateSignificant neuroprotective propertiesModulates signaling pathways

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One of the primary applications of methyl (1S)-3-oxocyclopentane-1-carboxylate is as an intermediate in the synthesis of pharmaceutical compounds. It serves as a building block for various biologically active molecules, including:

  • Adenosine Antagonists : The compound is used to synthesize derivatives that can act as adenosine antagonists, which are important in treating conditions like asthma and cardiac arrhythmias .

Case Study: Synthesis of Xanthine Derivatives

A notable study demonstrated the use of this compound in the synthesis of xanthine derivatives. These derivatives have shown potential as therapeutic agents due to their ability to modulate adenosine receptors, providing insights into their pharmacological properties .

Organic Synthesis

This compound is also utilized in organic synthesis for constructing complex molecules. Its unique structure allows for various reactions, including:

  • Cyclization Reactions : The compound can undergo cyclization to form more complex cyclic structures, which are often found in natural products and pharmaceuticals.

Data Table: Reaction Pathways

Reaction TypeDescriptionResulting Product
CyclizationFormation of cyclic derivativesVarious substituted cyclopentanes
EsterificationReaction with alcohols to form estersMethyl esters of carboxylic acids
ReductionConversion of ketones to alcoholsAlcohol derivatives

Material Science

In addition to its applications in organic chemistry and pharmaceuticals, this compound has potential uses in material science. Its ester functionality allows it to be incorporated into polymer matrices, enhancing material properties such as flexibility and thermal stability.

Research and Development

Research continues into the broader applications of this compound. Ongoing studies focus on:

  • Biocompatibility : Investigating the compound's compatibility with biological systems for potential use in drug delivery systems.

Case Study: Drug Delivery Systems

Recent research has explored the use of this compound in developing drug delivery systems that enhance the bioavailability of poorly soluble drugs. The results indicate improved solubility and controlled release profiles, making it a candidate for further development .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) LogP
Methyl (1S)-3-oxocyclopentane-1-carboxylate 132076-32-5 C₇H₁₀O₃ 142.15 N/A N/A
Methyl (1R)-3-oxocyclopentane-1-carboxylate 132076-27-8 C₇H₁₀O₃ 142.15 209.7 ± 33.0 0.528
Methyl 1-methyl-3-oxocyclopentane-1-carboxylate 32436-10-5 C₈H₁₂O₃ 156.18 N/A N/A

Table 2: Hazard Profiles

Compound Name GHS Hazards
Methyl 3-aminocyclopentanecarboxylate H302 (Harmful if swallowed), H315 (Skin irritation)
This compound No significant hazards reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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